4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
“4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” is a heterocyclic compound . It has a molecular formula of C13H10N4S . The average mass is 254.310 Da and the monoisotopic mass is 254.062622 Da .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic attack of the N4 thioamide of the formamide thiosemicarbazone on the azomethine carbon, with the elimination of a molecule of NH3 . A mixture of isonicotinohydrazide and isothiocyanatobenzene in ethanol was refluxed for 5 hours to obtain 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide . This was then dissolved in NaOH solution and refluxed for 4 hours .Molecular Structure Analysis
The molecular structure of “4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” consists of a triazole ring attached to a phenyl group and a pyridinyl group .Chemical Reactions Analysis
Triazole compounds, including “4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol”, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” include its molecular formula (C13H10N4S), average mass (254.310 Da), and monoisotopic mass (254.062622 Da) .Scientific Research Applications
Synthesis of Complex Compounds
The compound can be used in the synthesis of complex compounds. For instance, it has been used in the synthesis of Methyl 2- (4-Phenyl-5- (Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate .
Anticonvulsant Activity
Derivatives of the compound have shown anticonvulsant activity, which could make them useful in the treatment of conditions like epilepsy .
Antitumor Activity
The compound and its derivatives have also exhibited antitumor activity, indicating potential use in cancer treatment .
Treatment of Hepatitis C
The compound has been used in the treatment of hepatitis C virus infections .
Inhibitory Activities Against Human Cancer Cell Lines
A series of derivatives of the compound was synthesized and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .
Construction of Metal-Organic Frameworks
The compound has been used in the construction of metal-organic frameworks .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-phenyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-16-15-12(10-5-4-8-14-9-10)17(13)11-6-2-1-3-7-11/h1-9H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPQWTUKCULYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972805 |
Source
|
Record name | 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
5729-09-9 |
Source
|
Record name | 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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